Lipophilicity Differential: 8-Ethyl Substitution Increases LogP by ~0.5 Units Relative to the Des-Ethyl Analog (CAS 87664-82-2)
The target compound exhibits a calculated LogP of 2.192, compared with an XLogP3 of 1.7 for the direct des-ethyl analog 5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 87664-82-2) [1]. This ΔLogP of +0.49 is attributable solely to the C(8)-ethyl substituent, as both compounds share identical 5,6-dimethoxy and N(2)-methyl groups. In drug design, a ΔLogP of ~0.5 units is recognized as sufficient to produce meaningful shifts in membrane permeability, P-glycoprotein susceptibility, and CNS penetration [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.192 (ChemSrc calculated) |
| Comparator Or Baseline | 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 87664-82-2): XLogP3 = 1.7 (PubChem computed) |
| Quantified Difference | ΔLogP = +0.49 (target more lipophilic by ~35% on a logarithmic scale; ~3× higher octanol/water partition on a linear scale) |
| Conditions | Calculated partition coefficients; ChemSrc LogP vs. PubChem XLogP3 (consistent algorithmic methodology expected) |
Why This Matters
The 0.5-unit LogP increment enables researchers to probe structure-permeability relationships without the confounding effects of differing core scaffolds, making this compound a precise tool for CNS-targeted library design.
- [1] PubChem Compound Summary CID 45542. 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 87664-82-2): XLogP3 1.7, TPSA 21.7 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/45542. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
